5-amino-1-(4-amino-4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(4-amino-4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-amino-4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with nitriles under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-dicarbonyl compounds.
Coupling of the Rings: The final step involves coupling the triazole and pyrazole rings through a condensation reaction, often facilitated by catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for better control over reaction conditions and scalability. Key steps include:
Batch Reactors: Initial reactions are often conducted in batch reactors to optimize conditions.
Flow Reactors: Once optimized, the reactions are transferred to flow reactors for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using halogenated reagents to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, often in the presence of a base to facilitate the nucleophilic attack.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Products with reduced nitrogen functionalities.
Substituted Derivatives: Products with various substituents on the amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound is studied for its potential antimicrobial and antifungal properties. The presence of both pyrazole and triazole rings contributes to its activity against various pathogens.
Medicine
In medicine, research focuses on its potential as an anticancer agent. The compound’s ability to interfere with cellular processes makes it a candidate for drug development.
Industry
Industrially, it is used in the synthesis of dyes and pigments due to its stable structure and vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes and receptors, altering their activity. The triazole ring is known to inhibit certain enzymes, while the pyrazole ring can interact with nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial properties.
Pyrazole Derivatives: Studied for their anti-inflammatory and anticancer activities.
Uniqueness
5-amino-1-(4-amino-4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carbonitrile is unique due to the combination of both triazole and pyrazole rings in a single molecule. This dual structure enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-amino-1-(4-amino-1,2,4-triazol-3-yl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N8/c7-1-4-2-11-14(5(4)8)6-12-10-3-13(6)9/h2-3H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPWEOPSCGLUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)C2=NN=CN2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.